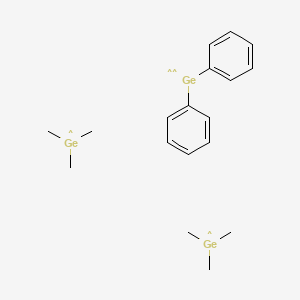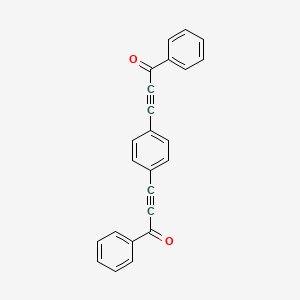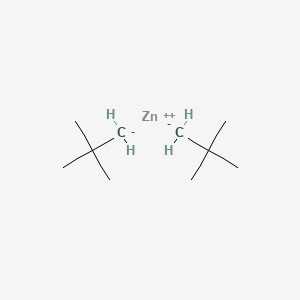
Zinc, bis(2,2-dimethylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc, bis(2,2-dimethylpropyl)-: is a chemical compound with the molecular formula C10H22Zn It is a zinc complex where the zinc atom is coordinated by two 2,2-dimethylpropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Zinc, bis(2,2-dimethylpropyl)- typically involves the reaction of zinc chloride with 2,2-dimethylpropyl magnesium bromide in an ether solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
ZnCl2+2(CH3)3CCH2MgBr→Zn[(CH3)3CCH2]2+2MgBrCl
Industrial Production Methods: On an industrial scale, the production of Zinc, bis(2,2-dimethylpropyl)- may involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions: Zinc, bis(2,2-dimethylpropyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc oxide and corresponding organic by-products.
Substitution: It can participate in substitution reactions where the 2,2-dimethylpropyl groups are replaced by other ligands.
Complexation: It can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Substitution: Reagents such as halogens, acids, and bases can be used under controlled conditions.
Complexation: Ligands such as phosphines, amines, and other donor molecules are used to form complexes.
Major Products:
Oxidation: Zinc oxide and organic by-products.
Substitution: New zinc complexes with different ligands.
Complexation: Various zinc-ligand complexes.
Scientific Research Applications
Chemistry: Zinc, bis(2,2-dimethylpropyl)- is used as a precursor in the synthesis of other zinc-containing compounds. It is also used in catalysis and as a reagent in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in zinc metabolism and its effects on biological systems.
Medicine: There is ongoing research into the potential therapeutic applications of zinc complexes, including their use as antimicrobial agents and in cancer treatment.
Industry: In the industrial sector, Zinc, bis(2,2-dimethylpropyl)- is used in the production of specialized materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which Zinc, bis(2,2-dimethylpropyl)- exerts its effects involves the coordination of zinc with target molecules. Zinc acts as a Lewis acid, facilitating various chemical reactions. The 2,2-dimethylpropyl groups provide steric hindrance, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
- Zinc, bis(2,2-dimethylbutyl)-
- Zinc, bis(2,2-dimethylpentyl)-
- Zinc, bis(2,2-dimethylhexyl)-
Comparison: Zinc, bis(2,2-dimethylpropyl)- is unique due to the specific steric and electronic effects imparted by the 2,2-dimethylpropyl groups. Compared to similar compounds with longer alkyl chains, it may exhibit different reactivity and stability profiles, making it suitable for specific applications.
Properties
CAS No. |
54773-23-8 |
|---|---|
Molecular Formula |
C10H22Zn |
Molecular Weight |
207.7 g/mol |
IUPAC Name |
zinc;2-methanidyl-2-methylpropane |
InChI |
InChI=1S/2C5H11.Zn/c2*1-5(2,3)4;/h2*1H2,2-4H3;/q2*-1;+2 |
InChI Key |
ONYPPVBKLADTTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[CH2-].CC(C)(C)[CH2-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


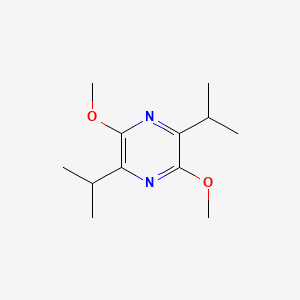

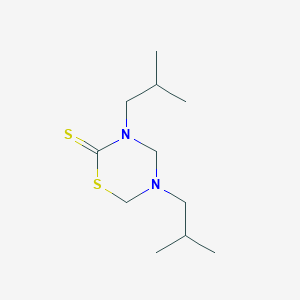


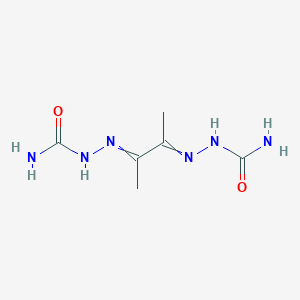

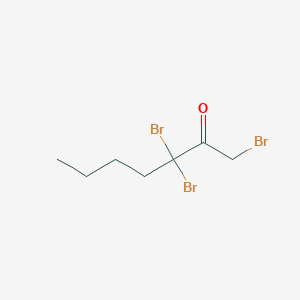

![[tert-butyl(nitroso)amino]methyl acetate](/img/structure/B14644615.png)
